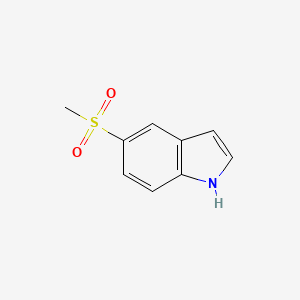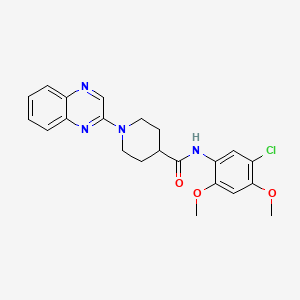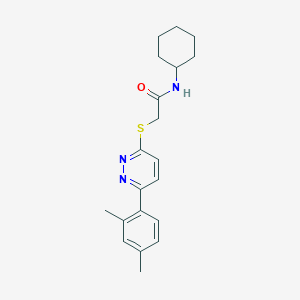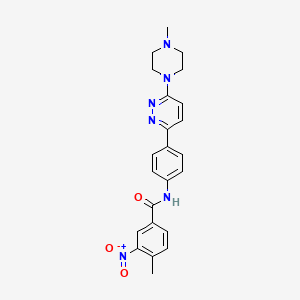
2-amino-3-benzoyl-N-(3-fluorophenyl)indolizine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-benzoyl-N-(3-fluorophenyl)indolizine-1-carboxamide is a compound that belongs to the class of indolizine derivatives. It has been extensively studied due to its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Anticancer Research
The indolizine core of the compound, which is structurally similar to indole derivatives, has been associated with anticancer activities . The presence of the benzoyl and fluorophenyl groups may enhance its ability to interact with various biological targets. This compound could be investigated for its cytotoxic effects against cancer cell lines, with a focus on understanding its mechanism of action, potential targets, and pathways involved in inducing apoptosis or inhibiting proliferation.
Neuroprotective Agent Development
Indole derivatives, which share a similar structure to our compound of interest, have shown neuroprotective properties . This suggests that 2-amino-3-benzoyl-N-(3-fluorophenyl)indolizine-1-carboxamide could be explored as a neuroprotective agent, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Research could focus on its ability to protect neuronal cells from oxidative stress and apoptosis.
Antimicrobial and Antifungal Applications
Compounds with a thiazole moiety, which is structurally related to indolizine, have demonstrated antimicrobial and antifungal activities . Although our compound does not contain a thiazole ring, its complex structure could still be relevant in the search for new antimicrobial agents. Studies could assess its efficacy against a range of bacterial and fungal strains, determining minimum inhibitory concentrations and potential use in combating antibiotic-resistant pathogens.
Anti-inflammatory and Analgesic Potential
The indolizine and benzoyl components of the compound may contribute to anti-inflammatory and analgesic properties . Research can be directed towards evaluating its effectiveness in reducing inflammation and pain in various models, understanding its interaction with inflammatory pathways, and comparing its efficacy and safety profile with existing nonsteroidal anti-inflammatory drugs (NSAIDs).
Antiviral Activity Exploration
Indole derivatives have been found to possess antiviral activities, particularly against RNA and DNA viruses . This suggests that 2-amino-3-benzoyl-N-(3-fluorophenyl)indolizine-1-carboxamide could be a candidate for antiviral drug development. Research could involve screening the compound against a panel of viruses, studying its mode of action, and assessing its selectivity and toxicity.
Antidiabetic Research
The structural complexity of the compound, akin to other biologically active indole derivatives, indicates potential for antidiabetic activity . Investigating its role in glucose metabolism, insulin sensitivity, and pancreatic beta-cell function could provide insights into its utility as an antidiabetic agent. Studies could also explore its effects on diabetic complications and its potential integration into existing treatment regimens.
Eigenschaften
IUPAC Name |
2-amino-3-benzoyl-N-(3-fluorophenyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O2/c23-15-9-6-10-16(13-15)25-22(28)18-17-11-4-5-12-26(17)20(19(18)24)21(27)14-7-2-1-3-8-14/h1-13H,24H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCISVNGCDFIBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=CC=C4)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-benzoyl-N-(3-fluorophenyl)indolizine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-Fluorophenoxy)pyrrolo[1,2-a]quinoxaline](/img/structure/B2917443.png)
![N-(2-chlorobenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2917444.png)


![1,3,5-Trimethyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2917447.png)
![phenanthridin-6-ylmethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2917448.png)


![(Z)-3-(((2,5-difluorophenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2917452.png)

![2-ethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2917456.png)


![N-{[1,1'-biphenyl]-4-yl}-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2917465.png)